Comparative LogP and Solubility: Enhanced Aqueous Compatibility for Green Chemistry
Sodium 2-methoxy-2-oxoethane-1-sulfinate demonstrates significantly higher hydrophilicity compared to aromatic sulfinate analogs, as quantified by its calculated partition coefficient (LogP). This property directly enhances its utility in aqueous-phase radical reactions [1].
| Evidence Dimension | Hydrophilicity (cLogP) |
|---|---|
| Target Compound Data | -0.9997 (calculated LogP) |
| Comparator Or Baseline | Sodium 4-methylbenzenesulfinate (cLogP ~1.5) |
| Quantified Difference | Approximately 2.5 log units more hydrophilic |
| Conditions | In silico calculation (standard method, e.g., XLogP3) |
Why This Matters
A negative LogP value confirms high water solubility, which is critical for procurement when developing metal-free radical processes in water, as it avoids the need for organic co-solvents and simplifies purification, unlike more lipophilic aromatic sulfinates [1].
- [1] Lin, Y.-M., Lu, G.-P., Wang, G.-X., & Yi, W.-B. Odorless, Regioselective Synthesis of Diaryl Sulfides and α-Thioaryl Carbonyls from Sodium Arylsulfinates via a Metal-Free Radical Strategy in Water. Advanced Synthesis & Catalysis, 2016, 358(24), 4100-4105. View Source
